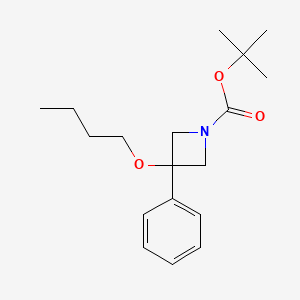
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate is a complex organic compound that belongs to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the condensation of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the nitrogen atom, allowing for selective reactions at other sites on the molecule. The compound can undergo deprotection under acidic conditions, revealing the active azetidine moiety, which can then interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-iodoazetidine-1-carboxylate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate
Uniqueness
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate is unique due to its combination of a butoxy group, a phenyl group, and a Boc-protected azetidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other azetidine derivatives.
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-5-6-12-21-18(15-10-8-7-9-11-15)13-19(14-18)16(20)22-17(2,3)4/h7-11H,5-6,12-14H2,1-4H3 |
InChI Key |
ODTUHYVGMNATBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














